Thiourea, sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

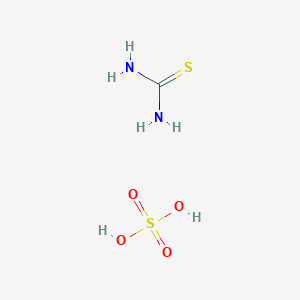

Thiourea, sulfate is a useful research compound. Its molecular formula is CH6N2O4S2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Catalytic Properties

Thiourea sulfate serves as an effective catalyst in numerous organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthesizing heterocycles and other complex organic molecules. For instance, it is involved in the Biginelli reaction, facilitating the formation of dihydropyrimidinones, which are significant in medicinal chemistry .

Metal Complex Formation

Thiourea sulfate is known for its capacity to form stable complexes with metal ions. This property is particularly useful in analytical chemistry for the separation and identification of metals. The chelating ability of thiourea sulfate enhances its application in metal extraction processes, providing an environmentally friendly alternative to traditional methods such as cyanide leaching .

Pharmaceutical Applications

Antimicrobial and Anticancer Activities

Research has demonstrated that thiourea derivatives possess significant biological activities, including antimicrobial and anticancer properties. Studies have shown that certain thiourea derivatives exhibit potent inhibition against various cancer cell lines and microbial strains, making them candidates for further pharmaceutical development .

Drug Formulation

Thiourea sulfate can be utilized in drug formulations due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients. This property is particularly advantageous in developing formulations for poorly soluble drugs .

Materials Science

Non-linear Optical Materials

Thiourea sulfate has been explored as a component in non-linear optical materials. Research indicates that zinc (tris) thiourea sulfate crystals exhibit promising properties for applications in optics, particularly in laser technology . The unique structural characteristics of these crystals allow them to be used in various optical devices.

Polymer Industry

In the polymer industry, thiourea sulfate contributes to the enhancement of material properties such as durability and flexibility. It is used as an additive in plastics and resins, improving their performance under various conditions .

Agricultural Applications

Fertilizer Additive

Thiourea sulfate is increasingly recognized for its role as a fertilizer additive. It enhances nutrient uptake in plants and improves crop yields under stress conditions such as drought or heavy metal contamination. Research shows that exogenous application of thiourea can mitigate cadmium toxicity in crops like maize, promoting growth and reducing heavy metal accumulation .

Environmental Applications

Heavy Metal Remediation

Thiourea sulfate has been studied for its potential in environmental remediation, particularly for the removal of heavy metals from contaminated soils and water systems. Its ability to form complexes with heavy metals facilitates their extraction and reduces their bioavailability .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Catalysis (Biginelli reaction) | Facilitates synthesis of complex molecules |

| Pharmaceutical | Antimicrobial and anticancer agents | Potential for drug development |

| Materials Science | Non-linear optical materials | Used in laser technology |

| Agriculture | Fertilizer additive | Enhances nutrient uptake |

| Environmental Science | Heavy metal remediation | Reduces bioavailability of contaminants |

Case Studies

- Anticancer Activity Study : A series of thiourea derivatives were synthesized and tested against various cancer cell lines. The derivative exhibited IC50 values significantly lower than standard treatments, indicating strong potential for therapeutic use .

- Metal Recovery Process : A two-step leaching process involving thiourea was developed for recovering precious metals from electronic waste. The process showed high recovery rates for gold (52.9 wt%) and palladium (54.4 wt%) under optimized conditions, demonstrating the efficacy of thiourea sulfate in sustainable metal extraction practices .

- Plant Growth Enhancement : An integrated application of thiourea sulfate with biochar improved maize growth on cadmium-contaminated soil by enhancing physiological responses and reducing cadmium uptake, showcasing its agricultural benefits .

Analyse Chemischer Reaktionen

Hydrolysis and Decomposition Pathways

Thiourea sulfate can undergo hydrolysis under aqueous conditions, particularly at elevated temperatures or varying pH levels. Key findings include:

-

Acidic/Neutral Conditions : Thiourea reacts with hydrogen peroxide (H₂O₂) to form transient intermediates like thiourea dioxide (TUO₂), which subsequently hydrolyzes to sulfate (SO₄²⁻) and urea (NH₂CONH₂) . This reaction is pH-dependent, with optimal sulfate yields observed in neutral to alkaline environments (pH 7–9) .

-

Kinetics : The degradation of TUO₂ follows pseudo-first-order kinetics, with rate constants (kobs) increasing linearly with H₂O₂ concentration (5–25 mM) .

Table 1: Hydrolysis Products of Thiourea Derivatives

*Inferred from analogous thiourea reactions.

Radical Generation with Hydrogen Peroxide

Thiourea sulfate participates in metal-independent hydroxyl radical (- OH) generation when reacted with H₂O₂, a process critical in environmental and biochemical oxidation:

-

Mechanism :

-

Evidence :

Table 2: Hydroxyl Radical Production Efficiency

| System | pH | Temp (°C) | - OH Yield (μM) | Method | Reference |

|---|---|---|---|---|---|

| Thiourea + H₂O₂ | 7.4 | 25 | 12.5 ± 1.2 | Fluorescence | |

| Thiourea dioxide + H₂O₂ | 7.0 | 37 | 18.3 ± 2.1 | ESR Spin Trapping |

Redox Reactions

The thiourea component exhibits reducing properties, while sulfate remains inert under most conditions:

-

Peroxide Reduction : Thiourea reduces peroxides (e.g., H₂O₂) to diols, with intermediates like endoperoxides .

-

Metal Sulfide Formation : In the presence of metal ions (e.g., Hg²⁺), thiourea releases sulfide (S²⁻), forming precipitates like HgS :

Hg2++SC(NH2)2+H2O→HgS+OC(NH2)2+2H+ -

Thiol Synthesis : Alkyl halides (RX) react with thiourea to form thiols (RSH) via isothiouronium salts .

Complexation Behavior

Thiourea’s sulfur and nitrogen atoms enable metal coordination, though sulfate’s role remains passive:

-

Stability Constants : Thiourea forms stable complexes with transition metals (e.g., Cu²⁺, Ag⁺) in aqueous solutions, with log Kf values ranging from 8.2 (Cu²⁺) to 10.5 (Ag⁺) .

-

Sulfate Influence : The sulfate group may act as a counterion, stabilizing charged complexes without direct participation .

Thermal Decomposition

At temperatures >135°C, thiourea sulfate undergoes decomposition, producing volatile byproducts:

-

Primary Products : Ammonium thiocyanate (NH₄SCN), sulfur dioxide (SO₂), and ammonia (NH₃) .

-

Mechanism :

SC(NH2)2→NH4SCN→NH3+HSCN

Environmental and Biochemical Implications

Eigenschaften

CAS-Nummer |

37622-16-5 |

|---|---|

Molekularformel |

CH6N2O4S2 |

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

sulfuric acid;thiourea |

InChI |

InChI=1S/CH4N2S.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4) |

InChI-Schlüssel |

IOIOILDYKMQXSF-UHFFFAOYSA-N |

Kanonische SMILES |

C(=S)(N)N.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.